Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity Relative to 4-Anilinoquinazolines
4-(Thiolan-3-yloxy)quinazoline exhibits a computed XLogP3 of 2.8 and zero hydrogen bond donors (PubChem data) [1], whereas the classic 4-anilinoquinazoline EGFR inhibitor gefitinib (CAS 184475-35-2) has a computed XLogP3 of 3.2 and one hydrogen bond donor [2]. The 0.4 log unit lower lipophilicity, combined with the absence of an NH donor, predicts superior aqueous solubility and reduced plasma protein binding for the thiolanyl ether, potentially translating into a more favorable free drug hypothesis if target binding is demonstrated.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 2.8; HBD = 0 |
| Comparator Or Baseline | Gefitinib: XLogP3 = 3.2; HBD = 1 |
| Quantified Difference | ΔXLogP3 = –0.4; ΔHBD = –1 |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) |
Why This Matters
Lower lipophilicity and zero HBDs are favorable physicochemical attributes for lead optimization, offering a differentiated starting point for medicinal chemistry programs compared to the 4-anilinoquinazoline benchmark.
- [1] PubChem Compound Summary for CID 126954558, 4-(Thiolan-3-yloxy)quinazoline. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 123631, Gefitinib. National Center for Biotechnology Information (2026). View Source
